molecular formula C16H12BrNO B3241606 2-Benzyl-6-bromo-isoquinolin-1-one CAS No. 147497-41-4

2-Benzyl-6-bromo-isoquinolin-1-one

Cat. No. B3241606
CAS RN: 147497-41-4
M. Wt: 314.18 g/mol
InChI Key: DAGABNNMLDZJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-6-bromo-isoquinolin-1-one is a chemical compound with the molecular formula C16H12BrNO . It is a derivative of the isoquinolin-1-one system .


Synthesis Analysis

The synthesis of isoquinolin-1-ones, including this compound, can be achieved through direct intramolecular C–H/N–H functionalization under metal-free conditions . This process involves the use of a bench-stable hypervalent iodine reagent PIDA . The protocol allows for the rapid synthesis of polycyclic six-, seven-, and eight-membered N-heterocycles from available amides .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to the 2-position of an isoquinolin-1-one ring, with a bromo group at the 6-position .


Chemical Reactions Analysis

New derivatives of the isoquinoline-1,3-dione system, including this compound, can be synthesized by reacting the parent compound with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to the formation of imines, amines, thioureas, and hydrazones .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 314.18 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.

Mechanism of Action

While the specific mechanism of action for 2-Benzyl-6-bromo-isoquinolin-1-one is not mentioned in the retrieved papers, similar compounds have been reported to exhibit high chemosensor selectivity in the determination of anions .

Future Directions

The future directions for research on 2-Benzyl-6-bromo-isoquinolin-1-one and similar compounds could involve further exploration of their chemosensor properties . Additionally, the development of more efficient synthesis methods and the investigation of other potential applications in pharmaceuticals and functional materials could be valuable .

properties

IUPAC Name

2-benzyl-6-bromoisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO/c17-14-6-7-15-13(10-14)8-9-18(16(15)19)11-12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGABNNMLDZJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Bromo-1-hydroxyisoquinoline (150 mg, 0.67 mmol, 1.0 equiv), tetrabutylammonium bromide (25 mg, 0.07 mmol, 0.1 equiv), and benzyl bromide (95 uL, 0.8 mmol, 1.2 equiv) were combined in toluene (7 mL), and treated with 50% aq. NaOH (2 mL) after which point the resulting mixture was stirred rapidly at 90° C. After 80 min, the mixture was diluted with MTBE and washed with water and brine. The organic phase was dried over Na2SO4. Addition of silica gel, concentration, and purification of the residue by flash silica gel chromatography (gradient of 2-12% ethyl acetate/hexanes) provided 2-benzyl-6-bromo-isoquinolin-1-one (221 mg, 0.67 mmol, quantitative) which was then converted, via Methods 1 and 2, to compound 2 (91 mg, 49%) and isolated as a light-brown solid. [M−H]−=278.1 m/z. Activity: B
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
95 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
25 mg
Type
catalyst
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-6-bromo-isoquinolin-1-one
Reactant of Route 2
Reactant of Route 2
2-Benzyl-6-bromo-isoquinolin-1-one
Reactant of Route 3
Reactant of Route 3
2-Benzyl-6-bromo-isoquinolin-1-one
Reactant of Route 4
Reactant of Route 4
2-Benzyl-6-bromo-isoquinolin-1-one
Reactant of Route 5
Reactant of Route 5
2-Benzyl-6-bromo-isoquinolin-1-one
Reactant of Route 6
Reactant of Route 6
2-Benzyl-6-bromo-isoquinolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.